amine CAS No. 100617-46-7](/img/structure/B6361599.png)

[(2E)-3-(2-Methoxyphenyl)prop-2-en-1-yl](propan-2-yl)amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine is a derivative of chalcones . Chalcones are open-chain flavonoids in which two aromatic rings are joined by a three-carbon chain . They display a wide range of pharmacological properties .

Synthesis Analysis

While specific synthesis methods for “(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine” were not found, a related compound, (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, has been synthesized and characterized by FT-IR, UV–visible, 1H NMR, HRMS techniques .Molecular Structure Analysis

The molecular structure of the related compound was elucidated using single-crystal X-ray diffraction technique . The title compound crystallizes in the orthorhombic crystal system .Aplicaciones Científicas De Investigación

Antimicrobial Activity

The compound (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl) prop-2-en-1-one, which is similar to the one , has been synthesized and studied for its antimicrobial activity . The synthesized compound showed moderate antimicrobial activity against selected pathogens .

Spectroscopic Characterization

The same compound was also characterized using various spectroscopic techniques such as FT-IR, UV–visible, 1H NMR, and HRMS . The molecular structure was elucidated using single-crystal X-ray diffraction technique .

DFT and TD-DFT Studies

The molecular geometry, vibrational frequencies (FT-IR) of the title compound have been calculated using the DFT/ (B3LYP) method with 6-311++ G (d, p) basis set . The HOMO-LUMO energy gap was also calculated and compared with the experimental data .

Hybrid Molecule Synthesis

A hybrid of eugenol and a chalcone has been synthesized via cross olefin metathesis . The allyl group of eugenol is an important functional group in producing hybrid molecules of eugenol and other compounds .

Antibacterial Screening

In a program to produce a library of compounds for antibacterial screening, some natural product compounds were synthesized and modified . The hybrid molecule between eugenol and a chalcone was synthesized in the presence of Grubbs II catalyst .

Direcciones Futuras

Chalcones have attracted much attention due to their wide range of applications, including as marine biofouling preventing agents, fluorescent probes, conductive organic solar cells, and sweetening agents . They are also useful in materials science fields such as nonlinear optics, optoelectronics, electrochemical sensing, Langmuir films, and photoinitiated polymerization . Therefore, derivatives of chalcones, like “(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine”, may also have potential for future research and applications.

Propiedades

IUPAC Name |

(E)-3-(2-methoxyphenyl)-N-propan-2-ylprop-2-en-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-11(2)14-10-6-8-12-7-4-5-9-13(12)15-3/h4-9,11,14H,10H2,1-3H3/b8-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUJQJBAOZOHZNL-SOFGYWHQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC=CC1=CC=CC=C1OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC/C=C/C1=CC=CC=C1OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2E)-3-(2-Methoxyphenyl)prop-2-en-1-yl](propan-2-yl)amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

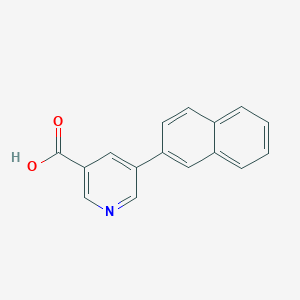

![5-[Benzo(b)thiophen-2-yl]nicotinic acid, 95%](/img/structure/B6361516.png)

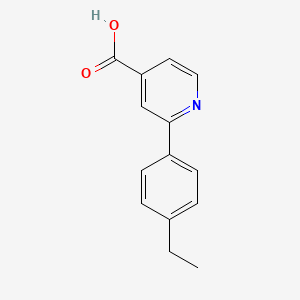

![2-[Benzo(b)thiophen-2-yl]isonicotinic acid, 95%](/img/structure/B6361586.png)